molecular formula C15H14O3 B050631 alpha-Lapachone CAS No. 4707-33-9

alpha-Lapachone

Cat. No.: B050631
CAS No.: 4707-33-9
M. Wt: 242.27 g/mol
InChI Key: PJWHOPKRRBUSDH-UHFFFAOYSA-N
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Description

Alpha-lapachone: is a naturally occurring naphthoquinone derivative found in the heartwood of the lapacho tree (Tabebuia avellanedae). This compound has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties .

Biochemical Analysis

Biochemical Properties

Alpha-Lapachone interacts with various enzymes and proteins in biochemical reactions. It is known to interact with NAD(P)H:quinone oxidoreductase 1 (NQO1), a detoxifying enzyme . The reduction of this compound to hydroquinone occurs via NQO1 in the presence of NAD(P)H . The generated hydroquinone is unstable and autoxidises quickly, leading to a futile redox cycle .

Cellular Effects

This compound has shown to have significant effects on various types of cells. In cancer cells, it induces selective apoptosis . It also has anti-inflammatory effects, as it inhibits the expression of proinflammatory cytokines and upregulates the expressions of anti-inflammatory molecules such as IL-10 and heme oxygenase-1 (HO-1) .

Molecular Mechanism

The molecular mechanism of this compound involves its capacity to interact with topoisomerases and generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . It is reduced by NQO1 to its hydroquinone, which is unstable and autoxidises quickly, leading to a futile redox cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, it has been shown that this compound induced cell death includes apoptosis-inducing factor (AIF) translocation from mitochondria to nuclei .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to have trypanocidal effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is known to interact with NQO1, a key enzyme in the pentose phosphate pathway . This suggests that pentose phosphate pathway-generated NADPH serves as a prominent electron source for NQO1-dependent reduction processes in cells .

Transport and Distribution

It is known that this compound can cross the plasma membrane of cells .

Subcellular Localization

Given its ability to cross the plasma membrane and its interactions with various intracellular enzymes, it is likely that this compound is distributed in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Alpha-lapachone can be synthesized through various methods. One common approach involves the cyclization of lapachol under acidic conditions. The reaction typically uses sulfuric acid as a catalyst and proceeds at elevated temperatures to yield this compound .

Industrial Production Methods: : Industrial production of this compound often involves the extraction of lapachol from the heartwood of the lapacho tree, followed by chemical modification to obtain the desired compound. The process includes purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : Alpha-lapachone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-lapachone has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other naphthoquinone derivatives.

    Biology: Studied for its role in modulating cellular redox states and inducing apoptosis in cancer cells.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting cancer cells with high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1).

    Industry: Utilized in the development of antimicrobial coatings and as a natural dye.

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : this compound is unique due to its selective toxicity towards cancer cells with high levels of NAD(P)H:quinone oxidoreductase 1 (NQO1), making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-15(2)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18-15/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWHOPKRRBUSDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197020
Record name alpha-Lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4707-33-9
Record name 3,4-Dihydro-2,2-dimethyl-2H-naphtho[2,3-b]pyran-5,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4707-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Lapachone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004707339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-Lapachone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name alpha-Lapachone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-LAPACHONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPE3AOX9QV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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